2',5'-Dihydroxy-4-methoxychalcone
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Overview
Description
2’,5’-Dihydroxy-4-methoxychalcone is a chalcone derivative with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . Chalcones are a group of natural compounds belonging to the flavonoid family, characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,5’-Dihydroxy-4-methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base . The reaction typically occurs under reflux conditions with ethanol as the solvent and sodium hydroxide as the base catalyst . The product is then purified through recrystallization.
Industrial Production Methods
This process may include continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dihydroxy-4-methoxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The α,β-unsaturated carbonyl system can be reduced to form dihydrochalcones.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydrochalcones.
Substitution: Formation of various substituted chalcones.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives and heterocyclic compounds.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its anticancer, antidiabetic, and neuroprotective effects.
Industry: Potential use in cosmetics for its skin-protective properties and as a natural colorant.
Mechanism of Action
The biological activities of 2’,5’-dihydroxy-4-methoxychalcone are attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as NF-κB and MAPK.
Comparison with Similar Compounds
2’,5’-Dihydroxy-4-methoxychalcone can be compared with other chalcone derivatives:
2’,4’-Dihydroxy-4-methoxychalcone: Similar structure but different hydroxyl group positions, leading to variations in biological activity.
2’,6’-Dihydroxy-4-methoxychalcone: Another isomer with distinct properties and applications.
3’,5’-Dichloro-2’-hydroxy-4-methoxychalcone: Contains chlorine substituents, which may enhance its antimicrobial activity.
These comparisons highlight the unique properties of 2’,5’-dihydroxy-4-methoxychalcone, making it a valuable compound for further research and development.
Properties
CAS No. |
6342-92-3 |
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Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(E)-1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-13-6-2-11(3-7-13)4-8-15(18)14-10-12(17)5-9-16(14)19/h2-10,17,19H,1H3/b8-4+ |
InChI Key |
FUQGIYDZGLORRC-XBXARRHUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
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